molecular formula C4H5Br2N3 B603684 3,5-dibromo-1-ethyl-1H-1,2,4-triazole CAS No. 1206092-46-7

3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Cat. No.: B603684
CAS No.: 1206092-46-7
M. Wt: 254.91g/mol
InChI Key: KNGWGAWDIDNUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dibromo-1-ethyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H5Br2N3 and its molecular weight is 254.91g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

3,5-Dibromo-1-ethyl-1H-1,2,4-triazole and its derivatives have been synthesized through various methods, demonstrating the compound's versatility and importance in materials chemistry and medicinal chemistry due to its biological activity, low toxicity, and systemic nature. For instance, the synthesis of dibromo-triazoles and their amination using hydroxylamine-O-sulphonic acid has been described, highlighting the compound's role as a precursor for further chemical modifications (Yu et al., 2014). Additionally, the crystal structures of dibromo-triazoles have been explored, revealing their potential as intermediates for further modification in the creation of functional materials (Wang et al., 2020).

Potential Applications

Research has identified several potential applications for this compound and its derivatives:

  • Material Science : The synthesis and application of dibromo-triazole derivatives in material science have been demonstrated, emphasizing their importance as functional materials due to their unique structural properties (Yu et al., 2014).

  • Medicinal Chemistry : The utility of triazole derivatives in medicinal chemistry is significant, with applications ranging from drug synthesis to the development of compounds with antibacterial, antifungal, and anti-inflammatory properties. For example, novel triazole and triazolothiadiazine derivatives have been synthesized as antimicrobial agents, showing significant activity against various pathogens (Kaplancikli et al., 2008).

  • Pharmacological Studies : The anti-inflammatory activities of certain triazole derivatives, substituted with ibuprofen, have been investigated, revealing that some compounds exhibit prominent and consistent activity, highlighting the compound's potential in the development of new anti-inflammatory drugs (Tozkoparan et al., 2000).

Mechanism of Action

Properties

IUPAC Name

3,5-dibromo-1-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWGAWDIDNUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Dibromo-1H-1,2,4-triazole (2.5 g, 11.0 mmol, Eq: 1.00) was dissolved in dimethylformamide (31.8 ml) and sodium hydride (529 mg, 60% dispersion in mineral oil, 13.2 mmol, Eq: 1.2) was added slowly. Ethyl methanesulfonate (2.74 g, 2.27 ml, 22.0 mmol, Eq: 2) was added to the reaction and the mixture was heated in a microwave oven for 60 minutes at 100° C. The mixture was diluted with water and extracted 3× with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and the solvent was evaporated to give 3,5-dibromo-1-ethyl-1H-[1,2,4]triazole (2.54 g, 90.4%) as a white powder. MS: m/z=255.9 (M+H+)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
solvent
Reaction Step One
Quantity
529 mg
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.